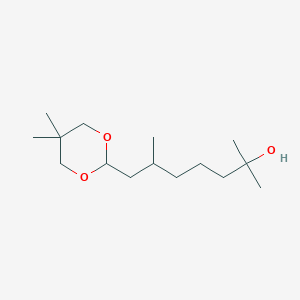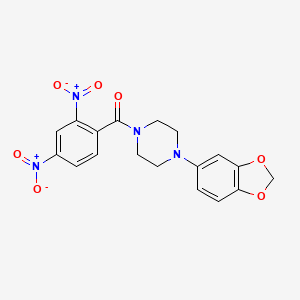![molecular formula C20H21NO3 B5152524 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5152524.png)
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity and has been shown to have a variety of applications in cancer research.
Wirkmechanismus
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition of EGFR signaling can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells, including decreased cell proliferation, increased apoptosis, and decreased migration and invasion. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially useful tool in combination therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is its specificity for EGFR tyrosine kinase activity, making it a useful tool for studying the role of EGFR in cancer cells. However, its potency and specificity can also be a limitation, as high concentrations of the compound may be required for effective inhibition. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time.
Zukünftige Richtungen
There are several potential future directions for research involving 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another potential direction is the investigation of the molecular mechanisms involved in drug resistance to this compound and other EGFR inhibitors. Additionally, this compound may have potential applications in other areas of research where EGFR signaling is involved, such as wound healing and tissue regeneration.
Synthesemethoden
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyaniline with cyclohexanone and subsequent reactions with various reagents. The final product is purified through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is commonly used in cancer research to study the role of EGFR in tumor growth and progression. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been used in studies investigating the molecular mechanisms involved in cancer cell signaling and drug resistance.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-19-9-8-16(13-20(19)24-2)21-17-10-15(11-18(22)12-17)14-6-4-3-5-7-14/h3-9,12-13,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEKPDGCTUBBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)
![8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5152472.png)
![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5152509.png)
![N,N-dibenzyl-1-(2-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B5152529.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)

![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)